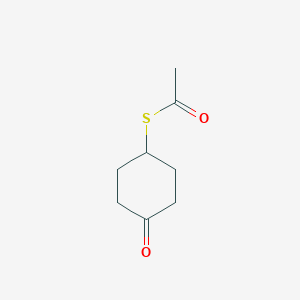

Thioacetic acid s-(4-oxo-cyclohexyl) ester

Description

Properties

IUPAC Name |

S-(4-oxocyclohexyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2S/c1-6(9)11-8-4-2-7(10)3-5-8/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFHDFQIJHDWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of Thioacetic Acid S 4 Oxo Cyclohexyl Ester

Table 1: Chemical and Physical Properties of Thioacetic acid S-(4-oxo-cyclohexyl) ester

| Property | Value |

| IUPAC Name | S-(4-oxocyclohexyl) ethanethioate |

| CAS Number | 959850-03-4 |

| Molecular Formula | C₈H₁₂O₂S |

| Molecular Weight | 172.25 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in common organic solvents |

Note: Some physical properties are predicted based on the structure and data for analogous compounds due to the limited availability of specific experimental data for this compound in public literature.

Reactivity and Mechanistic Investigations of Thioacetic Acid S 4 Oxo Cyclohexyl Ester

Reactions Governing the Thioester Moiety

The thioester group, R-C(=O)S-R', is a critical functional group in both organic synthesis and biochemistry. wikipedia.orglibretexts.org Compared to their oxygen-containing ester counterparts, thioesters exhibit enhanced reactivity towards nucleophiles at the carbonyl carbon and are also susceptible to unique transformations involving the carbon-sulfur bond.

Mechanistic Studies of Hydrolysis and Transesterification Reactions

The hydrolysis of thioesters to the corresponding carboxylic acid and thiol is a fundamental reaction that can proceed under acidic, basic, or neutral conditions. harvard.edu

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the thioester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the thiolate anion as the leaving group, which is subsequently protonated to yield the thiol. The rate of base-mediated hydrolysis is generally significantly faster than that of the corresponding oxygen ester due to the better leaving group ability of the thiolate anion. harvard.edu

Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol yield the carboxylic acid.

Transesterification: Thioesters can undergo transesterification with alcohols to form esters and a thiol. This reaction is typically catalyzed by an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Recent studies have also demonstrated the transesterification of thionoesters, which are isomers of thioesters. youtube.com

| Reaction | General Conditions | Products | Key Mechanistic Feature |

| Hydrolysis | Aqueous acid or base | Carboxylic acid + Thiol | Nucleophilic acyl substitution |

| Transesterification | Alcohol, acid or base catalyst | Ester + Thiol | Nucleophilic acyl substitution |

Table 1: General Hydrolysis and Transesterification Reactions of Thioesters.

Nucleophilic Addition Reactions at the Thioester Carbonyl

The carbonyl carbon of a thioester is a potent electrophile, readily undergoing addition reactions with a variety of nucleophiles. This reactivity is central to the role of thioesters, such as acetyl-CoA, in biological acyl transfer reactions. libretexts.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), typically lead to the formation of ketones after the initial addition and subsequent workup. The reaction can be difficult to stop at the ketone stage, and a second addition of the nucleophile may occur to yield a tertiary alcohol.

Reductive Cleavage and Thiol Generation Mechanisms

The carbon-sulfur bond in thioesters can be cleaved under reductive conditions to generate thiols. This transformation is valuable for unmasking a thiol group in a molecule at a desired stage of a synthetic sequence.

Common methods for the reductive cleavage of thioesters include the use of reducing agents like lithium aluminum hydride (LiAlH₄), which reduces the thioester to the corresponding alcohol, and sodium borohydride (B1222165) (NaBH₄) in some cases, although it is generally less reactive towards esters and thioesters.

Alternatively, desulfurization reactions can be employed. These methods often involve metal catalysts or radical-based processes to cleave the C-S bond. organic-chemistry.orgresearchgate.netchemrxiv.org For instance, treatment with samarium/Cp₂TiCl₂ has been reported for the reductive cleavage of the sulfur-sulfur bond in disulfides to generate thiolates, which can then react with acyl chlorides to form thioesters. researchgate.net This suggests that similar reductive systems could potentially cleave the C-S bond of a thioester.

Radical-Mediated Rearrangements and Cyclizations

Thioesters can participate in radical reactions, often initiated by radical initiators or photoredox catalysis. tdl.org The sulfur atom can stabilize an adjacent radical, and the C-S bond can undergo homolytic cleavage. Research has shown that thioacids can mediate the radical cyclization of 1,6-dienes, leading to the formation of cyclic thioesters. This suggests that the thioester moiety in Thioacetic acid S-(4-oxo-cyclohexyl) ester could potentially participate in intramolecular radical reactions if a suitable radical precursor is present elsewhere in the molecule or introduced intermolecularly.

Reactivity Profiles of the Oxo-Cyclohexyl Unit

The 4-oxo-cyclohexyl moiety possesses a ketone functional group that is susceptible to a wide range of carbonyl transformations, providing a handle for further molecular elaboration.

Carbonyl Group Transformations (e.g., Knoevenagel, Aldol (B89426), Wittig Chemistry)

Knoevenagel Condensation: The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.comalfa-chemistry.comrsc.orgorganic-chemistry.org For Thioacetic acid S-(4-oxo-cyclohexyl) ester, the ketone carbonyl can react with active methylene compounds like malononitrile (B47326) or diethyl malonate. The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or an amine salt. The initial product is a β-hydroxy intermediate which readily undergoes dehydration to yield an α,β-unsaturated product.

Aldol Reaction: The ketone of the oxo-cyclohexyl unit can participate in aldol reactions, acting as either an electrophile or, after deprotonation at an α-carbon, as a nucleophile (enolate). wikipedia.orglibretexts.orgpearson.commasterorganicchemistry.comyoutube.com In a self-aldol condensation, two molecules of Thioacetic acid S-(4-oxo-cyclohexyl) ester would react with each other. Alternatively, in a crossed aldol reaction, it could react with another aldehyde or ketone. The reaction is catalyzed by either acid or base and leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone (an enone).

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes. wikipedia.orgorganic-chemistry.orglumenlearning.commasterorganicchemistry.comyoutube.com The ketone in Thioacetic acid S-(4-oxo-cyclohexyl) ester can react with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond, replacing the carbonyl oxygen. The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. The nature of the ylide (stabilized or non-stabilized) influences the stereoselectivity of the resulting alkene.

| Reaction | Reactant(s) with Ketone | Catalyst/Reagent | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂) | Weak base (e.g., piperidine) | α,β-Unsaturated dicarbonyl/dinitrile |

| Aldol Reaction | Another ketone/aldehyde molecule | Acid or Base | β-Hydroxy ketone or α,β-Unsaturated ketone |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | - | Alkene |

Table 2: Common Carbonyl Transformations of the 4-Oxo-Cyclohexyl Unit.

Enolization and Enolate Reactivity: Formation and Trapping of Silyl (B83357) Enol Ethers

The presence of a carbonyl group in Thioacetic acid S-(4-oxo-cyclohexyl) ester allows for the formation of an enolate intermediate, a cornerstone of its reactivity. The enolate can be generated under basic conditions and subsequently trapped, most commonly as a silyl enol ether. Silyl enol ethers are versatile intermediates in organic synthesis, serving as nucleophiles in a variety of carbon-carbon bond-forming reactions. researchgate.net

The formation of silyl enol ethers from an unsymmetrical ketone like Thioacetic acid S-(4-oxo-cyclohexyl) ester can lead to two regioisomeric products: the kinetic and the thermodynamic silyl enol ether. The kinetic product is formed faster and results from the deprotonation of the less sterically hindered α-proton. In contrast, the thermodynamic product is the more stable isomer, typically having a more substituted double bond.

The choice of base and reaction conditions is crucial in directing the regioselectivity of silyl enol ether formation. wikipedia.org Strong, sterically hindered bases such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) favor the formation of the kinetic enolate. wikipedia.org Conversely, weaker bases like triethylamine (B128534) at higher temperatures tend to yield the more stable thermodynamic enolate. wikipedia.org

The general procedure for the synthesis of a silyl enol ether involves the reaction of the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or trimethylsilyl triflate (TMSOTf), in the presence of a base. researchgate.netchemrxiv.org

Table 1: Conditions for Regioselective Silyl Enol Ether Formation from Unsymmetrical Ketones

| Product | Base | Silylating Agent | Temperature | Control |

| Kinetic Silyl Enol Ether | Lithium Diisopropylamide (LDA) | Trimethylsilyl Chloride (TMSCl) | -78 °C | Kinetic |

| Thermodynamic Silyl Enol Ether | Triethylamine (Et3N) | Trimethylsilyl Triflate (TMSOTf) | Room Temperature | Thermodynamic |

This table presents generalized conditions for achieving regioselectivity in silyl enol ether formation based on established principles in organic synthesis. wikipedia.org

Recent advancements have also explored nickel-catalyzed methods for the Z-selective synthesis of silyl enol ethers through remote functionalization, offering alternative strategies for controlling stereochemistry and regioselectivity. nih.gov

α-Functionalization Strategies Adjacent to the Carbonyl

The generation of an enolate from Thioacetic acid S-(4-oxo-cyclohexyl) ester opens up avenues for α-functionalization, allowing for the introduction of various substituents at the carbon atom adjacent to the carbonyl group. A common and well-studied α-functionalization reaction is alkylation.

The alkylation of cyclohexanone (B45756) enolates is a powerful tool for constructing substituted six-membered rings. ubc.ca The stereochemical outcome of the alkylation of conformationally restricted cyclohexanone enolates is often predictable. Alkylation tends to proceed via axial attack on the enolate, leading to the formation of a product where the newly introduced alkyl group is in an axial position in the resulting chair-like transition state. ubc.ca

For Thioacetic acid S-(4-oxo-cyclohexyl) ester, deprotonation would generate an enolate that can react with an alkyl halide. The stereoselectivity of this reaction would be influenced by the conformational preference of the cyclohexanone ring, which is influenced by the 4-thioester substituent.

Table 2: General Protocol for α-Alkylation of Cyclohexanone

| Step | Reagents and Conditions | Purpose |

| 1 | Ketone, Lithium Diisopropylamide (LDA), THF, -78 °C | Formation of the kinetic lithium enolate |

| 2 | Alkyl Halide (e.g., CH3I) | Nucleophilic attack of the enolate on the electrophile |

| 3 | Aqueous Workup | Isolation of the α-alkylated ketone |

This table outlines a general, widely used procedure for the α-alkylation of cyclohexanones via their kinetic enolates. ubc.canih.gov

Beyond alkylation, the enolate can participate in a range of other C-C bond-forming reactions, including aldol and Michael additions, further expanding the synthetic utility of Thioacetic acid S-(4-oxo-cyclohexyl) ester.

Interplay and Synergistic Reactivity Between Thioester and Oxo-Cyclohexyl Functions

The coexistence of the thioester and the ketone functionalities within the same molecule gives rise to the possibility of intramolecular reactions and dictates the need for chemoselective transformations.

Intramolecular Cyclization Pathways

The proximity of the enolizable ketone and the electrophilic thioester carbonyl group in Thioacetic acid S-(4-oxo-cyclohexyl) ester suggests the potential for intramolecular cyclization reactions. Under basic conditions, the formation of an enolate at the α-position of the ketone could be followed by an intramolecular nucleophilic attack on the thioester carbonyl. This type of reaction is analogous to an intramolecular Claisen condensation.

Chemoselective Transformations in the Presence of Multiple Functional Groups

The presence of two distinct carbonyl groups, the ketone and the thioester, necessitates careful selection of reagents to achieve chemoselective transformations. The relative reactivity of these two groups towards nucleophiles and reducing agents is a key consideration.

Generally, ketones are more reactive towards nucleophiles than esters or thioesters. However, the reactivity can be modulated by the specific reagent and reaction conditions. For instance, in the context of reductions, sodium borohydride (NaBH4) is a mild reducing agent that will typically reduce ketones and aldehydes but not esters or thioesters. youtube.com In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH4) would likely reduce both the ketone and the thioester. youtube.com

The chemoselective reduction of α-keto thioesters has been demonstrated using hydrosilanes in the presence of a promoter, allowing for the selective reduction of the keto group. researchgate.net This suggests that similar strategies could be employed for the selective reduction of the ketone in Thioacetic acid S-(4-oxo-cyclohexyl) ester while leaving the thioester intact.

Table 3: Predicted Chemoselective Reductions of Thioacetic Acid S-(4-Oxo-Cyclohexyl) Ester

| Reagent | Expected Outcome | Rationale |

| Sodium Borohydride (NaBH4) | Selective reduction of the ketone to a secondary alcohol | NaBH4 is a mild reducing agent, generally unreactive towards thioesters. youtube.com |

| Lithium Aluminum Hydride (LiAlH4) | Reduction of both the ketone and the thioester | LiAlH4 is a strong reducing agent capable of reducing most carbonyl functionalities. youtube.com |

| Hydrosilane/Promoter | Potential for selective reduction of the ketone | Reagent-controlled chemoselective reduction of α-keto thioesters has been reported. researchgate.net |

This table is based on the known reactivity profiles of common reducing agents and their application to molecules with multiple carbonyl functionalities.

Catalysis in the Chemical Transformations of Thioacetic Acid S-(4-Oxo-Cyclohexyl) Ester

Catalysis, particularly organocatalysis, offers powerful tools to control the reactivity and selectivity of transformations involving Thioacetic acid S-(4-oxo-cyclohexyl) ester.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and can provide high levels of stereocontrol. chemrxiv.org For a molecule like Thioacetic acid S-(4-oxo-cyclohexyl) ester, organocatalysis can be employed to influence reactions at both the ketone and thioester functionalities.

Bifunctional organocatalysts, such as those based on a thiourea (B124793) scaffold, have emerged as highly effective in a variety of asymmetric transformations. rsc.org These catalysts possess both a hydrogen-bond donor (the thiourea) and a Lewis basic site (e.g., an amine), allowing them to activate both the nucleophile and the electrophile simultaneously.

In the context of Thioacetic acid S-(4-oxo-cyclohexyl) ester, a bifunctional thiourea-amine catalyst could be used to promote the asymmetric addition of nucleophiles to the ketone. researchgate.net The thiourea moiety would activate the ketone carbonyl through hydrogen bonding, while the amine could activate the nucleophile.

Furthermore, recent research has demonstrated the utility of β-ketothioesters in organocatalysis, highlighting their enhanced reactivity compared to their β-ketoester counterparts. chemrxiv.org This suggests that the thioester in the title compound could play a role in modulating the reactivity of the molecule in organocatalytic reactions. Simple squaramides have been shown to be highly effective catalysts in reactions involving beta-keto thioesters. chemrxiv.org

Table 4: Potential Organocatalytic Transformations of Thioacetic acid S-(4-oxo-cyclohexyl) ester

| Reaction Type | Catalyst Type | Potential Outcome |

| Asymmetric Michael Addition | Bifunctional thiourea-amine | Enantioselective formation of a C-C bond at the α-position of the ketone. |

| Asymmetric Reduction | Chiral oxazaborolidine | Enantioselective reduction of the ketone to a chiral secondary alcohol. |

| Enantioselective α-functionalization | Chiral Phase-Transfer Catalyst | Enantioselective alkylation or other functionalization at the α-position. |

This table outlines potential applications of organocatalysis to the title compound based on established organocatalytic methodologies for similar substrates.

Transition Metal-Catalyzed Reactions

The presence of a thioester functionality in "Thioacetic acid S-(4-oxo-cyclohexyl) ester" suggests its potential to participate in a variety of transition metal-catalyzed cross-coupling and decarbonylative reactions. The ketone group, while potentially a site for side reactions, is often tolerated in many of these transformations. elsevierpure.com

One of the most prominent reactions of thioesters is the Fukuyama cross-coupling , which involves the palladium-catalyzed reaction of a thioester with an organozinc reagent to form a ketone. organic-chemistry.orgwikipedia.org This reaction is known for its mild conditions and high functional group tolerance, including the presence of ketones in the substrates. elsevierpure.com In the context of "Thioacetic acid S-(4-oxo-cyclohexyl) ester," this would involve the coupling of an organozinc reagent at the electrophilic carbonyl carbon of the thioester, leaving the cyclohexanone moiety intact.

The general mechanism for the Fukuyama coupling begins with the oxidative addition of the thioester to a low-valent palladium(0) species. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone product and regenerate the palladium(0) catalyst. wikipedia.org

| Catalyst/Reagent | Substrate 1 (Thioester) | Substrate 2 (Organozinc) | Product (Ketone) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Ethyl thiobenzoate | Phenylzinc chloride | Benzophenone | 93 | elsevierpure.com |

| Pd/C | Thiolactone | (4-Methoxybenzyl)zinc iodide | Substituted ketone | 85 | researchgate.net |

| POxAP | S-Phenyl 4-methoxybenzothioate | (4-Fluorophenyl)zinc iodide | 4-Fluoro-4'-methoxybenzophenone | 99 | acs.org |

Table 1: Examples of Fukuyama Coupling Reactions with Various Thioesters

Beyond the Fukuyama coupling, rhodium-catalyzed decarbonylation presents another potential transformation for "Thioacetic acid S-(4-oxo-cyclohexyl) ester." This reaction typically involves the conversion of a thioester into a thioether with the extrusion of carbon monoxide. Studies have shown that catalysts like [Rh(cod)Cl]₂ can effectively promote this transformation, which exhibits excellent functional group tolerance, including for ketones. nsf.gov For the title compound, this would result in the formation of S-(4-oxocyclohexyl) methyl sulfide.

Nickel-catalyzed thioester transfer reactions have also been developed, allowing for the exchange of the thioacyl group with various sp²-hybridized electrophiles like aryl bromides or iodides. nju.edu.cn This methodology could potentially be applied to "Thioacetic acid S-(4-oxo-cyclohexyl) ester" to generate a diverse range of new thioesters.

Brønsted and Lewis Acid/Base Catalysis

The dual functionality of "Thioacetic acid S-(4-oxo-cyclohexyl) ester" offers distinct sites for interaction with Brønsted and Lewis acids and bases. The ketone's carbonyl oxygen and the thioester's carbonyl oxygen and sulfur atom are all potential Lewis basic sites, while the α-protons to the ketone are Brønsted acidic.

Brønsted acid catalysis is expected to primarily affect two aspects of the molecule's reactivity: hydrolysis of the thioester and keto-enol tautomerization of the cyclohexanone ring. The hydrolysis of thioesters to the corresponding carboxylic acid and thiol is a well-known acid-catalyzed process. libretexts.org The mechanism involves protonation of the thioester carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of water.

The ketone moiety undergoes keto-enol tautomerization , a process that is catalyzed by both acids and bases. wikipedia.orgyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, and subsequent deprotonation at an α-carbon by a weak base (like water) leads to the formation of an enol. This enol intermediate can then participate in various reactions.

Lewis acid catalysis would likely involve the coordination of a Lewis acid to one of the carbonyl oxygen atoms. Ketones are known to be activated by Lewis acids, which enhances their electrophilicity and facilitates reactions such as reductions, aldol reactions, and cycloadditions. purdue.eduyoutube.com For instance, the reduction of the ketone in "Thioacetic acid S-(4-oxo-cyclohexyl) ester" to the corresponding alcohol could be promoted by a Lewis acid in the presence of a reducing agent. It has been shown that the addition of a Lewis acid like In(OTf)₃ can influence the outcome of catalytic hydrogenation of thioesters, favoring deoxygenation to a sulfide. nih.gov

The selective activation of either the ketone or the thioester carbonyl by a Lewis acid would depend on the nature of the Lewis acid and the reaction conditions. This could potentially allow for regioselective transformations.

| Catalyst Type | Substrate Type | Transformation | Illustrative Reaction | Reference |

| Brønsted Acid | Thioester | Hydrolysis | Thioester + H₂O/H⁺ → Carboxylic Acid + Thiol | libretexts.org |

| Brønsted Acid | Ketone | Keto-Enol Tautomerization | Cyclohexanone ⇌ 1-Cyclohexenol | wikipedia.org |

| Lewis Acid | Ketone | Reduction | Ketone + Reducing Agent/Lewis Acid → Alcohol | purdue.edu |

| Lewis Acid | Thioester | Hydrogenation/Deoxygenation | Thioester + H₂/Ru-catalyst + In(OTf)₃ → Sulfide | nih.gov |

Table 2: Illustrative Examples of Brønsted and Lewis Acid Catalysis on Ketones and Thioesters

Derivatization and Complex Functionalization of Thioacetic Acid S 4 Oxo Cyclohexyl Ester

Strategic Modifications of the Thioacetate (B1230152) Group for Downstream Synthesis

The thioacetate group in Thioacetic acid S-(4-oxo-cyclohexyl) ester is a key handle for introducing sulfur-based functionalities. Its strategic modification opens up numerous avenues for downstream synthetic applications.

One of the most fundamental transformations is the hydrolysis of the thioester to the corresponding thiol, 4-mercaptocyclohexanone. This reaction is typically achieved under basic or acidic conditions. researchgate.netnih.gov The resulting thiol is a versatile intermediate that can undergo a variety of subsequent reactions.

For instance, the thiol can be subjected to S-alkylation with a range of alkyl halides to afford the corresponding thioethers. This reaction provides a straightforward method for introducing diverse alkyl substituents at the sulfur atom. Another important reaction of the thiol is its oxidation to the corresponding sulfonic acid, which can be a useful intermediate in the synthesis of biologically active compounds or functional materials.

The thioacetate itself can participate in various transformations. For example, it can undergo aminolysis, reacting with amines to form amides and releasing the thiol. This reaction can be particularly useful in the context of dynamic covalent chemistry and the synthesis of self-healing materials. rsc.org Furthermore, thioesters can be converted to other functional groups such as aldehydes and ketones through treatment with specific reagents. warwick.ac.uk

Table 1: Key Transformations of the Thioacetate Group

| Starting Material | Reagents and Conditions | Product | Downstream Applications |

| Thioacetic acid S-(4-oxo-cyclohexyl) ester | Base or Acid (e.g., NaOH or HCl) | 4-Mercaptocyclohexanone | S-alkylation, oxidation, addition reactions |

| 4-Mercaptocyclohexanone | Alkyl halide (R-X), Base | 4-(Alkylthio)cyclohexanone | Further functionalization of the alkyl chain |

| 4-Mercaptocyclohexanone | Oxidizing agent (e.g., H₂O₂, KMnO₄) | 4-Oxocyclohexane-1-sulfonic acid | Synthesis of sulfonamides, esters |

| Thioacetic acid S-(4-oxo-cyclohexyl) ester | Amine (R-NH₂) | N-Alkyl-4-oxocyclohexanecarboxamide | Polymer synthesis, dynamic covalent chemistry |

Regioselective Functionalization of the Cyclohexanone (B45756) Ring System

The cyclohexanone ring offers multiple sites for functionalization, primarily at the α-positions to the carbonyl group. Achieving regioselectivity in these reactions is crucial for the synthesis of well-defined molecular structures.

Alpha-alkylation of the cyclohexanone ring can be achieved by forming the enolate under basic conditions, followed by reaction with an electrophile such as an alkyl halide. The choice of base and reaction conditions can influence the regioselectivity between the two α-positions. The presence of the thioester group may influence the acidity of the α-protons and thus the regiochemical outcome of enolate formation.

Another important reaction is the aldol (B89426) condensation, where the enolate of the cyclohexanone reacts with an aldehyde or another ketone. This reaction allows for the formation of a new carbon-carbon bond and the introduction of a β-hydroxy ketone functionality, which can be further elaborated.

The carbonyl group itself is a site for various transformations. It can be reduced to a hydroxyl group, converted to an amine via reductive amination, or transformed into a double bond through a Wittig reaction. These modifications significantly expand the synthetic utility of the cyclohexanone scaffold.

Table 2: Regioselective Reactions of the Cyclohexanone Ring

| Reaction Type | Reagents and Conditions | Product Functionality |

| α-Alkylation | Base (e.g., LDA), Alkyl halide | α-Substituted cyclohexanone |

| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxy ketone |

| Reduction | Reducing agent (e.g., NaBH₄) | 4-Hydroxycyclohexyl thioacetate |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | 4-Aminocyclohexyl thioacetate |

| Wittig Reaction | Wittig reagent (Ph₃P=CHR) | 4-Alkylidenecyclohexyl thioacetate |

Synthesis of Novel Spirocyclic and Fused Ring Systems Involving the Cyclohexyl Scaffold

The bifunctional nature of Thioacetic acid S-(4-oxo-cyclohexyl) ester makes it an excellent starting material for the synthesis of complex polycyclic systems, including spirocyclic and fused ring structures. These structural motifs are of significant interest in medicinal chemistry and materials science.

A prominent example is the synthesis of spiro-thiazolidinones. This can be achieved through a one-pot, multi-component reaction involving the cyclohexanone, an amine, and thioglycolic acid. researchgate.netdntb.gov.ua The reaction proceeds through the formation of a Schiff base intermediate from the ketone and amine, which then undergoes cyclization with thioglycolic acid to form the spiro-thiazolidinone ring. researchgate.net This methodology provides a versatile route to a diverse range of spirocyclic compounds with potential biological activity. nih.govresearchgate.net

Fused ring systems can also be constructed from Thioacetic acid S-(4-oxo-cyclohexyl) ester and its derivatives. For instance, the corresponding 4-mercaptocyclohexanone can be used in Gewald-type reactions to synthesize fused thiophenes. nih.gov Additionally, intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems. For example, after modification of the thioacetate group to introduce a suitable nucleophile, an intramolecular reaction with the ketone can lead to the formation of a fused ring.

Table 3: Synthesis of Spirocyclic and Fused Ring Systems

| Reaction Type | Key Reagents | Resulting Ring System |

| Spiro-thiazolidinone synthesis | Amine, Thioglycolic acid | Spiro[cyclohexane-1,2'-thiazolidine] |

| Gewald reaction (from 4-mercaptocyclohexanone) | α-Cyano ketone, Base | Fused Thiophene (B33073) |

| Intramolecular Aldol Condensation | Base | Bicyclic system with a fused ring |

Incorporation into Polymeric or Supramolecular Architectures

The dual functionality of Thioacetic acid S-(4-oxo-cyclohexyl) ester and its derivatives allows for their use as monomers in the synthesis of functional polymers and as building blocks for supramolecular assemblies.

Thioester-containing polymers have gained attention due to their unique properties, including their responsiveness to stimuli and their potential for post-polymerization modification. rsc.orgwarwick.ac.uk The cyclohexanone moiety can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, through reaction of the corresponding alcohol. The resulting monomer can then be polymerized using various techniques, such as free radical polymerization or ring-opening metathesis polymerization (ROMP). warwick.ac.uk The thioester functionality within the polymer backbone or as a pendant group can be utilized for cross-linking, drug conjugation, or as a trigger for degradation. nih.gov

In the realm of supramolecular chemistry, the defined structure and functional groups of Thioacetic acid S-(4-oxo-cyclohexyl) ester derivatives allow for the construction of ordered assemblies through non-covalent interactions. nih.govhku.hk For instance, derivatives with hydrogen bond donors and acceptors can self-assemble into well-defined architectures. nih.gov The cyclohexanone ring can also be modified to include recognition motifs, such as crown ethers, which can then be used to form host-guest complexes. acs.orgtandfonline.com The ability to control the assembly of these molecules on the nanoscale opens up possibilities for the development of new materials with tailored properties for applications in sensing, catalysis, and drug delivery.

Table 4: Polymer and Supramolecular Applications

| Application | Key Structural Feature | Potential Properties/Functions |

| Polymer Synthesis | Polymerizable group (e.g., acrylate) on the cyclohexyl ring | Responsive materials, drug delivery systems, degradable polymers |

| Supramolecular Assembly | Hydrogen bonding motifs, host-guest recognition sites | Ordered nanostructures, sensors, molecular capsules |

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For Thioacetic acid S-(4-oxocyclohexyl) ester, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships.

While ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, 2D NMR techniques are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In the cyclohexyl ring of Thioacetic acid S-(4-oxocyclohexyl) ester, COSY correlations would be observed between the methine proton at C4 and the adjacent methylene (B1212753) protons at C3 and C5, as well as between the methylene protons at C2 and C3, and C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is instrumental in assigning the carbon signals based on the more readily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the protons of the acetyl methyl group would show a correlation to the thioester carbonyl carbon, and the methine proton at C4 would show correlations to the ketone carbonyl carbon (C1) and the carbons of the thioester group.

The stereochemical arrangement of the thioester group (axial vs. equatorial) on the cyclohexanone ring can be inferred from the coupling constants of the H4 proton in the ¹H NMR spectrum and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity of protons.

Predicted ¹H and ¹³C NMR Data for Thioacetic acid S-(4-oxocyclohexyl) ester:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-C(O)S- | ~2.3 | ~30 |

| -C(O)S- | - | ~195 |

| C1 | - | ~208 |

| C2, C6 | ~2.2-2.4 | ~40 |

| C3, C5 | ~1.8-2.0 | ~27 |

| C4 | ~3.8-4.0 | ~45 |

Solid-State NMR (ssNMR) provides valuable information about the structure, dynamics, and polymorphism of crystalline or amorphous solids. For Thioacetic acid S-(4-oxocyclohexyl) ester, ssNMR could be employed to study the conformation of the cyclohexanone ring and the orientation of the thioester group in the solid state, which may differ from its solution-state conformation. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to acquire high-resolution ¹³C spectra in the solid phase. mdpi.com The chemical shifts in the ssNMR spectrum can be sensitive to the packing of molecules in the crystal lattice, offering insights into intermolecular interactions. mdpi.com To date, no specific solid-state NMR studies on Thioacetic acid S-(4-oxocyclohexyl) ester have been reported in the literature.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of Thioacetic acid S-(4-oxocyclohexyl) ester is expected to show two prominent carbonyl stretching vibrations. The ketone C=O stretch will appear in the region of 1715-1725 cm⁻¹, characteristic of a six-membered ring ketone. wikipedia.org The thioester C=O stretch is anticipated at a lower frequency, typically around 1680-1700 cm⁻¹, due to the reduced double bond character compared to an ester. The C-S stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretching vibrations are also observable in the Raman spectrum. The C-S bond, being more polarizable, often gives a stronger signal in Raman than in IR spectroscopy.

Predicted IR and Raman Active Vibrational Modes:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) ** | Predicted Raman Frequency (cm⁻¹) ** |

| Ketone | C=O Stretch | 1715-1725 (Strong) | 1715-1725 (Weak) |

| Thioester | C=O Stretch | 1680-1700 (Strong) | 1680-1700 (Moderate) |

| Thioester | C-S Stretch | 600-800 (Weak) | 600-800 (Strong) |

| Alkyl | C-H Stretch | 2850-3000 (Moderate) | 2850-3000 (Strong) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of the molecular weight and elemental composition of a compound. For Thioacetic acid S-(4-oxocyclohexyl) ester (C₈H₁₂O₂S), HRMS would provide an exact mass measurement with a high degree of accuracy (typically to within 5 ppm). This allows for the unambiguous confirmation of the molecular formula.

Predicted High-Resolution Mass Spectrometry Data:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₃O₂S⁺ | 173.0631 |

| [M+Na]⁺ | C₈H₁₂O₂SNa⁺ | 195.0450 |

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO), the thioacetyl group (CH₃COS), and cleavage of the cyclohexanone ring.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of Thioacetic acid S-(4-oxocyclohexyl) ester can be grown, this technique would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact chair conformation of the cyclohexanone ring and the orientation (axial or equatorial) of the thioester substituent.

Stereochemistry: Unambiguous assignment of the relative stereochemistry.

Intermolecular interactions: How the molecules pack in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions.

As of the current literature survey, no X-ray crystal structure for Thioacetic acid S-(4-oxocyclohexyl) ester has been reported. The successful application of this technique is contingent on the ability to produce high-quality single crystals of the compound.

Spectroscopic and Analytical Data

While specific, experimentally verified spectra for Thioacetic acid S-(4-oxo-cyclohexyl) ester are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds. rsc.orgwiley-vch.deorganicchemistrydata.org

Table 3: Predicted Spectroscopic Data for Thioacetic acid S-(4-oxo-cyclohexyl) ester

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR (CDCl₃) | Signals for the acetyl methyl protons (singlet, ~2.3 ppm), protons on the cyclohexyl ring adjacent to the sulfur and carbonyl group (multiplets, ~2.0-3.0 ppm), and the proton on the carbon bearing the sulfur atom (multiplet, ~3.5-4.0 ppm). |

| ¹³C NMR (CDCl₃) | Resonances for the acetyl methyl carbon (~30 ppm), the thioester carbonyl carbon (~195 ppm), the ketone carbonyl carbon (~208 ppm), and the carbons of the cyclohexyl ring. |

| Infrared (IR) | Strong absorption bands for the thioester carbonyl stretch (~1690-1710 cm⁻¹) and the ketone carbonyl stretch (~1715-1730 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (172.25 g/mol ) and characteristic fragmentation patterns involving the loss of the acetyl group and cleavage of the cyclohexyl ring. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in unraveling the mechanisms of chemical reactions at the electronic level. By solving approximations of the Schrödinger equation, these methods can map out potential energy surfaces, identify stationary points (reactants, products, intermediates), and characterize the transition states that connect them.

The reactivity of Thioacetic acid s-(4-oxo-cyclohexyl) ester is dominated by two key functional groups: the thioester and the ketone. Nucleophilic acyl substitution at the thioester carbonyl is a critical reaction class. Theoretical studies on analogous thioesters have shown that the reaction mechanism, whether concerted or stepwise, is highly dependent on the nature of the incoming nucleophile. nih.govresearchgate.net For instance, reactions with strong nucleophiles like hydroxide (B78521) may proceed through a lower energy barrier compared to reactions with softer nucleophiles. nih.gov

Computational modeling can elucidate the reaction pathway for the hydrolysis or aminolysis of the thioester group. By locating the transition state structure, researchers can calculate the activation energy, providing a quantitative measure of the reaction's kinetic feasibility. Computational studies on simple thioesters like methyl thioacetate (B1230152) reveal that while they have similar reactivity to oxoesters with hard nucleophiles like hydroxide, they are significantly more reactive towards softer nucleophiles like amines. nih.gov This enhanced reactivity is attributed to differences in the loss of delocalization energy upon moving from the reactant to the transition state. nih.gov For Thioacetic acid s-(4-oxo-cyclohexyl) ester, a similar trend would be expected.

A hypothetical reaction coordinate diagram for the hydrolysis of Thioacetic acid s-(4-oxo-cyclohexyl) ester, proceeding through a tetrahedral intermediate, can be constructed using DFT calculations. The energies of the reactant, tetrahedral intermediate (Int), transition states (TS1 and TS2), and product could be calculated, as illustrated in the hypothetical data below.

Interactive Table 1: Hypothetical Calculated Energies for Hydrolysis Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Thioacetic acid s-(4-oxo-cyclohexyl) ester + H₂O | 0.0 |

| TS1 | First transition state (nucleophilic attack) | +15.2 |

| Int | Tetrahedral intermediate | +8.5 |

| TS2 | Second transition state (leaving group departure) | +12.8 |

| Product | 4-oxocyclohexanethiol + Acetic acid | -5.7 |

Note: These values are illustrative and represent typical data obtained from DFT calculations at a level like B3LYP/6-31G(d).

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) distribution within a molecule. uni-muenchen.deacs.org This analysis can reveal the nature of chemical bonds—whether they are shared (covalent) or closed-shell (ionic, van der Waals) interactions—through the properties of bond critical points (BCPs). For Thioacetic acid s-(4-oxo-cyclohexyl) ester, QTAIM can be used to characterize the C=O, C-S, and S-C(O) bonds.

The electron density at the BCP (ρb) and its Laplacian (∇²ρb) are key descriptors. A high ρb indicates a significant amount of electron density shared between two atoms. The sign of the Laplacian indicates whether the density is locally concentrated (∇²ρb < 0, typical of covalent bonds) or depleted (∇²ρb > 0, typical of closed-shell interactions). uni-muenchen.de Analysis of the carbonyl group in similar molecules shows that the C=O bond is polar covalent, with a partial positive charge on the carbon and a partial negative charge on the oxygen, making the carbon susceptible to nucleophilic attack. escholarship.org The C-S bond in thioesters is known to have less delocalization from the sulfur atom to the carbonyl compared to the C-O bond in esters, which contributes to its higher reactivity. researchgate.net

Interactive Table 2: Hypothetical QTAIM Parameters for Key Bonds

| Bond | ρb (e/ų) | ∇²ρb (e/Å⁵) | Bond Type Indication |

| C=O (ketone) | 2.45 | +15.3 | Polar Covalent |

| C=O (thioester) | 2.51 | +18.2 | Polar Covalent |

| C-S (thioester) | 1.68 | +5.4 | Polar Covalent |

| S-C(O) (thioester) | 1.75 | +6.1 | Polar Covalent |

Note: These are representative values derived from QTAIM analyses of similar functional groups.

Conformational Analysis and Dynamic Simulations of the Cyclohexyl Ring

The 4-oxo-cyclohexyl ring is not static but exists in a dynamic equilibrium between different conformations. For substituted cyclohexanones, the chair conformation is typically the most stable. acs.orgsapub.org However, the presence of the bulky thioester group at the 4-position necessitates a detailed conformational analysis. The two primary chair conformations would involve the thioester group being either in an axial or an equatorial position.

Generally, bulky substituents prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. sapub.org Computational methods can quantify the energy difference (ΔG) between these two conformers. Molecular dynamics (MD) simulations can further explore the conformational landscape over time, revealing the pathways and timescales of ring-flipping and other dynamic processes. For medium-sized rings, conformational preferences are often governed by a combination of transannular (across the ring) interactions and torsional strain. nih.gov

Interactive Table 3: Hypothetical Conformational Energies

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Chair 1 | Equatorial | 0.00 | 98.8% |

| Chair 2 | Axial | 2.50 | 1.2% |

| Twist-Boat | - | 5.50 | <0.1% |

Note: Data are illustrative, based on known A-values and computational studies of substituted cyclohexanes.

Computational Prediction of Spectroscopic Properties and Chemical Shifts

DFT has become a standard tool for predicting spectroscopic properties like NMR chemical shifts and IR vibrational frequencies. nih.govmdpi.com By calculating the magnetic shielding tensors of each nucleus, one can predict the ¹H and ¹³C NMR spectra of Thioacetic acid s-(4-oxo-cyclohexyl) ester. arxiv.orgmdpi.com This is particularly valuable for assigning complex spectra and for distinguishing between different isomers or conformers.

The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts based on the energies of the stable conformers. nih.gov The predicted chemical shifts for the axial and equatorial conformers would differ, especially for the protons on the cyclohexyl ring.

Interactive Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Equatorial Conformer | Axial Conformer | Boltzmann-Averaged |

| C=O (ketone) | 209.5 | 210.1 | 209.5 |

| C=O (thioester) | 198.2 | 198.5 | 198.2 |

| CH-S | 45.3 | 42.1 | 45.2 |

| CH₂ (adjacent to C=O) | 38.1 | 38.5 | 38.1 |

| CH₂ (adjacent to CH-S) | 30.5 | 28.9 | 30.4 |

| CH₃ (acetyl) | 31.0 | 31.1 | 31.0 |

Note: Values are illustrative, based on typical DFT/GIAO calculations for similar structures.

In Silico Design and Optimization of Synthetic Routes

Computational chemistry is increasingly used in the early stages of synthesis planning. dtu.dk For a target molecule like Thioacetic acid s-(4-oxo-cyclohexyl) ester, retrosynthesis software can propose potential synthetic pathways by applying known chemical transformations in reverse. youtube.com The primary disconnection would likely be at the thioester bond, suggesting a reaction between a derivative of 4-oxocyclohexanethiol and an acetylating agent, or at the C-S bond, suggesting a reaction between an activated carboxylic acid and a thiol. organic-chemistry.orgyoutube.com

Quantum chemical calculations can then be used to evaluate the feasibility of these proposed steps. For example, by calculating reaction energies and activation barriers for competing pathways, a chemist can prioritize which routes are most likely to be successful in the lab. This in silico screening can save significant time and resources by avoiding unpromising synthetic strategies. For instance, the synthesis could be modeled via the acylation of 4-mercaptocyclohexanone with acetyl chloride. Computational analysis could help predict potential side reactions, such as reactions at the ketone, and optimize conditions like solvent and temperature to maximize the yield of the desired thioester.

Advanced Applications in Organic Synthesis and Materials Science

Potential as a Versatile Synthetic Building Block

Thioacetic acid S-(4-oxo-cyclohexyl) ester incorporates both a ketone and a thioester, making it a molecule with two distinct reactive sites. In theory, this dual functionality could allow it to serve as a versatile intermediate in complex molecular construction.

Theoretical Role as a Precursor for Aldehyde and Ketone Synthesis

The 4-oxocyclohexyl moiety provides a ketone functional group that can, in principle, undergo a variety of transformations common to cyclic ketones. These include, but are not limited to, aldol (B89426) condensations, Wittig reactions, and reductions to the corresponding alcohol. ajgreenchem.comyoutube.com The thioester group is generally stable under these conditions, allowing for selective manipulation of the ketone.

Conversely, the thioacetate (B1230152) group could be leveraged. Thioesters can be reduced to aldehydes under specific conditions, such as with diisobutylaluminium hydride (DIBAL-H) or through the Fukuyama reduction. However, the presence of the ketone in the same molecule would necessitate careful selection of reagents to achieve chemoselectivity, a challenge that has not been specifically addressed in the literature for this compound.

Hypothetical Intermediate in the Synthesis of Complex Natural Products and Analogues

Cyclohexane and cyclohexanone (B45756) rings are common structural motifs in a vast array of natural products. nih.gov Synthetic strategies often rely on the functionalization of pre-existing cyclic frameworks. A molecule like Thioacetic acid S-(4-oxo-cyclohexyl) ester could theoretically serve as a starting material or an intermediate in such syntheses. For instance, the ketone could be used to build a more complex carbon skeleton, while the thioester could be hydrolyzed at a later stage to reveal a thiol, a functional group present in some bioactive molecules.

Research into the synthesis of S-hexyl(heptyl) substituted ethanethioate derivatives as potential antitumor agents highlights the general interest in thioester-containing compounds in medicinal chemistry, although this research does not involve the specific cyclohexyl ester . organic-chemistry.orgnih.gov

Speculative Contribution to the Construction of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles is a significant area of organic chemistry, as these motifs are prevalent in pharmaceuticals and agrochemicals. nih.govechemi.comyoutube.com The thioacetate group of S-(4-oxo-cyclohexyl) ethanethioate could, in theory, be a precursor to a thiol (mercaptan) through hydrolysis. The resulting 4-oxocyclohexanethiol could then potentially undergo intramolecular cyclization or react with other reagents to form various heterocyclic systems. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a thiadiazine, or reaction with an α-haloketone could yield a thiophene (B33073) derivative.

While general methods for the synthesis of sulfur heterocycles are well-established, no specific examples utilizing Thioacetic acid S-(4-oxo-cyclohexyl) ester as the starting material have been found in the surveyed literature. echemi.comyoutube.com

Theoretical Role in Chemo- and Regioselective Transformations

The presence of two different functional groups allows for the possibility of chemo- and regioselective reactions. The ketone is a hard electrophile, while the carbon of the thioester is a softer electrophile. This difference in reactivity could be exploited. For example, a hard nucleophile would preferentially attack the ketone, while a soft nucleophile might favor the thioester.

Furthermore, the ketone can be converted into an enolate under basic conditions, providing a nucleophilic site for alkylation or acylation reactions, while leaving the thioester intact. The success of such selective transformations would be highly dependent on the reaction conditions, and no specific studies have been published for this compound.

Postulated Potential as a Precursor for Thiol-Functionalized Surfaces and Self-Assembled Monolayers (SAMs)

Thiol-functionalized surfaces and self-assembled monolayers (SAMs) are of great interest in materials science for applications ranging from biosensors to electronics. These are typically formed by the chemisorption of molecules containing a thiol group onto a metal surface, most commonly gold.

Thioacetic acid S-(4-oxo-cyclohexyl) ester could theoretically be used as a precursor for such applications. The thioacetate group serves as a protected form of a thiol. Deprotection, usually via hydrolysis, can be performed in situ during the SAM formation process. The cyclohexanone ring would then be exposed on the surface of the monolayer, providing a reactive handle for the subsequent attachment of other molecules, such as proteins or DNA, through ketone-specific chemistry (e.g., reaction with hydrazides or aminooxy compounds).

While the formation of SAMs from various thiol-containing molecules is a well-researched area, there is no specific literature detailing the use of Thioacetic acid S-(4-oxo-cyclohexyl) ester for this purpose.

Future Research Directions and Emerging Opportunities

Development of Environmentally Benign and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on sustainability is driving the development of greener synthetic routes to compounds like Thioacetic acid S-(4-oxo-cyclohexyl) ester. Current research trends focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

One promising approach involves the use of water as a solvent for the synthesis of organic thioacetates. rsc.org This method offers a simple, efficient, and fast route to thioesters, leveraging the nucleophilicity of the thioacetate (B1230152) anion in an aqueous medium. rsc.org To mitigate the decomposition of starting materials, these reactions are often performed under controlled pH using mild and safe bases like potassium carbonate. rsc.org Another green strategy is the use of deep eutectic solvents (DES), which are biodegradable, non-hazardous, and economical alternatives to volatile organic solvents. scispace.com These solvents have shown success in related syntheses, offering high yields and selectivity. scispace.com

Phase-transfer catalysis (PTC) also presents a significant opportunity for green synthesis. jetir.org PTC facilitates reactions between reagents in immiscible phases, which can eliminate the need for organic solvents and allow for the use of water. jetir.orgresearchgate.net This technique has been successfully applied to a variety of organic syntheses and holds promise for the production of Thioacetic acid S-(4-oxo-cyclohexyl) ester. jetir.orgresearchgate.net

Future research in this area will likely focus on optimizing these methods for the specific synthesis of Thioacetic acid S-(4-oxo-cyclohexyl) ester, as well as exploring biocatalytic routes. Enzymatic synthesis, for instance, offers high selectivity and mild reaction conditions, representing a frontier in sustainable chemical production. nih.gov

Table 1: Comparison of Sustainable Synthesis Methodologies

| Methodology | Key Advantages | Potential Challenges for Thioacetic acid S-(4-oxo-cyclohexyl) ester |

|---|---|---|

| Aqueous Synthesis | Environmentally friendly solvent (water), simplified workup. rsc.org | Solubility of starting materials, control of pH to prevent hydrolysis. rsc.org |

| Deep Eutectic Solvents (DES) | Biodegradable, low cost, high yields, and selectivity. scispace.com | Solvent selection and recovery, substrate scope. scispace.com |

| Phase-Transfer Catalysis (PTC) | Avoids organic solvents, uses water, mild reaction conditions. jetir.org | Catalyst efficiency and separation, reaction kinetics. jetir.org |

| Biocatalysis | High specificity, mild conditions, environmentally benign. nih.gov | Enzyme stability and cost, substrate specificity. nih.gov |

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount for improving the synthesis of Thioacetic acid S-(4-oxo-cyclohexyl) ester, aiming for higher yields, reduced reaction times, and greater selectivity. Research is moving beyond traditional stoichiometric reagents towards more efficient catalytic processes.

One area of exploration is the use of organophosphorus catalysts, which can enable umpolung reactivity for the synthesis of thioesters from sulfonyl chlorides and alcohols or acids. organic-chemistry.org This approach, driven by a P(III)/P(V)=O redox cycle, offers an operationally simple method with broad functional group tolerance. organic-chemistry.org Nickel-catalyzed thiocarbonylation of arylboronic acids represents another modern approach, providing a wide range of thioesters with good functional group compatibility. organic-chemistry.org

For reactions involving the cyclohexanone (B45756) moiety, multicatalytic systems that combine different modes of activation are of great interest. For example, a combination of secondary amine and N-heterocyclic carbene (NHC) catalysis has been used for cascade reactions to form functionalized cyclopentanones with high enantioselectivity. nih.gov Adapting such systems to the 4-oxocyclohexyl core could open new avenues for creating complex derivatives. Rhodium-based catalysts have also shown excellent performance in the cycloisomerization of enynes to form functionalized cyclopentanones and cyclopentanes with high regio- and enantioselectivity, a strategy that could be conceptually applied to functionalize the cyclohexanone ring. rsc.org

Future investigations will likely focus on designing catalysts that are specifically tailored for the substrate, potentially involving computational modeling to predict catalyst performance. The goal is to develop robust and recyclable catalysts that can operate under mild conditions with high turnover numbers.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. researchgate.netmdpi.com For the synthesis of Thioacetic acid S-(4-oxo-cyclohexyl) ester, these technologies could streamline production and enable high-throughput screening of reaction conditions.

Continuous-flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. researchgate.netmdpi.com This methodology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. The use of packed-bed reactors with immobilized catalysts or reagents can further simplify purification and catalyst recycling. researchgate.net Enzymatic syntheses of thioesters have been successfully demonstrated in continuous-flow microreactors, highlighting the potential for biocatalytic production of Thioacetic acid S-(4-oxo-cyclohexyl) ester. mdpi.com

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new synthetic routes. sigmaaldrich.com These systems can perform multiple reactions in parallel, varying reagents and conditions to quickly identify the optimal parameters. sigmaaldrich.com The development of automated methods for the synthesis of peptide α-thioesters demonstrates the feasibility of applying this technology to thioester production. scispace.comrsc.org Such platforms could be employed to rapidly explore the reaction space for the synthesis of Thioacetic acid S-(4-oxo-cyclohexyl) ester and its derivatives.

Table 2: Advantages of Advanced Synthesis Platforms

| Platform | Key Benefits for Thioacetic acid S-(4-oxo-cyclohexyl) ester Synthesis |

|---|---|

| Flow Chemistry | Enhanced safety and control, improved yield and selectivity, easy scalability. researchgate.netmdpi.com |

| Automated Synthesis | High-throughput screening, rapid optimization, reduced human error. sigmaaldrich.com |

| Integrated Systems | Seamless transition from discovery to production, efficient data collection and analysis. |

Discovery of Unprecedented Reaction Manifolds and Rearrangements

Beyond optimizing existing synthetic routes, a significant area of future research lies in the discovery of novel reaction pathways and molecular rearrangements involving Thioacetic acid S-(4-oxo-cyclohexyl) ester. Such discoveries could lead to the synthesis of unique molecular architectures that are otherwise difficult to access.

The presence of both a ketone and a thioester functionality within the same molecule opens up possibilities for intramolecular reactions and cascade sequences. For instance, the Carroll rearrangement, a scispace.comscispace.com-sigmatropic rearrangement of β-keto allylic esters, could potentially be adapted. youtube.com While the classic Carroll rearrangement involves an allyl ester, exploring analogous transformations with the thioester moiety could lead to interesting rearranged products.

The thiol-thioester exchange reaction, a dynamic covalent process, could be exploited in novel ways. rsc.org While typically used for ligation, under certain conditions, it might participate in cascade reactions or be used to create dynamic combinatorial libraries for the discovery of new bioactive compounds. Furthermore, the exploration of photochemical or electrochemical methods could uncover new reactivity patterns. Visible-light-driven methods for thioester synthesis, for example, have been developed that operate without a photocatalyst, relying on the dual role of a thioacid. organic-chemistry.org

Advanced Stereocontrol Strategies for Enantioselective Synthesis

The development of stereoselective methods for the synthesis of derivatives of Thioacetic acid S-(4-oxo-cyclohexyl) ester is a critical area of future research, particularly for applications in medicinal chemistry where chirality can be crucial for biological activity.

One major strategy involves the use of chiral auxiliaries. These are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Sulfur-based chiral auxiliaries, derived from amino acids, have proven to be highly effective in a variety of asymmetric transformations, including aldol (B89426) reactions and Michael additions. scielo.org.mxresearchgate.netjmcs.org.mx These could be employed to control the stereochemistry of reactions at the carbon atoms adjacent to the ketone or thioester groups.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral catalysts, such as primary-secondary diamines, have been used for the asymmetric Robinson annulation to produce functionalized cyclohexenones with excellent enantioselectivity. nih.gov Similarly, chiral rhodium and ruthenium complexes have been developed for the enantioselective synthesis of functionalized cyclopropanes and cyclopentanones. rsc.orgresearchgate.net Adapting these catalytic systems to reactions involving the 4-oxocyclohexyl core of the target molecule could provide access to a wide range of enantioenriched derivatives.

Future work in this domain will focus on the design of new chiral catalysts and auxiliaries that are highly efficient and selective for reactions involving Thioacetic acid S-(4-oxo-cyclohexyl) ester. The combination of stereocontrol with the sustainable and automated synthetic methods discussed previously will be a key driver of innovation in the field.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Thioacetic acid S-(4-oxo-cyclohexyl) ester |

Q & A

Q. What are the recommended methods for synthesizing Thioacetic acid S-(4-oxo-cyclohexyl) ester in laboratory settings?

Methodological Answer: The ester can be synthesized via radical-mediated addition reactions. A validated approach involves reacting a 4-oxo-cyclohexyl exomethylene derivative with thioacetic acid under radical initiators (e.g., AIBN or t-butyl peroxybenzoate). Key steps include:

- Step 1: Generate the exomethylene intermediate from 4-oxocyclohexane derivatives.

- Step 2: Initiate radical addition using thioacetic acid at 60–80°C under inert conditions.

- Step 3: Purify the product via column chromatography or recrystallization.

This method aligns with protocols used for analogous sugar-CH2-sulfonic acid synthesis . For cyclohexyl intermediates, refer to methyl ester derivatives like (4-Oxo-cyclohexyl)-acetic acid methyl ester as starting templates .

Q. Which analytical techniques are most effective for characterizing Thioacetic acid S-(4-oxo-cyclohexyl) ester, and what key spectral data should researchers expect?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the cyclohexyl carbonyl proton (δ 2.4–2.6 ppm) and thioester methyl group (δ 2.3–2.4 ppm).

- ¹³C NMR : Peaks at ~200 ppm (keto carbonyl) and ~195 ppm (thioester carbonyl).

- IR Spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if unreacted thioacetic acid is present).

- GC-MS : Molecular ion peak at m/z corresponding to the molecular weight (C₈H₁₂O₂S; calc. 172.06 g/mol).

Reference spectral databases (e.g., NIST) for validation .

Q. What safety protocols are essential when handling Thioacetic acid S-(4-oxo-cyclohexyl) ester, given its physicochemical properties?

Methodological Answer:

- Storage : Store at ≤4°C in airtight containers due to flammability and low thermal stability .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via approved waste facilities (P501 disposal code) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of Thioacetic acid S-(4-oxo-cyclohexyl) ester in radical-mediated syntheses?

Methodological Answer:

- Catalyst Selection : Use t-butyl peroxybenzoate over AIBN for higher regioselectivity in radical reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance radical stability compared to non-polar media.

- Temperature Control : Maintain 70–75°C to balance reaction rate and byproduct formation.

- Stoichiometry : A 1.2:1 molar ratio of thioacetic acid to exomethylene precursor minimizes unreacted starting material.

- Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track progress.

Q. What mechanistic insights explain the reactivity of Thioacetic acid S-(4-oxo-cyclohexyl) ester in nucleophilic acyl substitution reactions?

Methodological Answer: The thioester group is more electrophilic than oxyesters due to poorer resonance stabilization, making it susceptible to nucleophilic attack. Key steps:

Q. What strategies are effective in resolving discrepancies in reported bioactivity data for Thioacetic acid S-(4-oxo-cyclohexyl) ester derivatives?

Methodological Answer:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for HDAC inhibition) and control compounds (e.g., vorinostat) .

- Data Normalization : Report IC₅₀ values relative to internal standards to account for batch-to-batch variability.

- Structural Confirmation : Verify derivative purity via HPLC (>95%) and cross-validate with X-ray crystallography when possible .

- Meta-Analysis : Compare results across studies using tools like molecular docking to reconcile activity differences (e.g., steric effects from the 4-oxo-cyclohexyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.